molecular formula C25H22N2O4S B4087661 1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4087661
M. Wt: 446.5 g/mol
InChI Key: ZPGZFLFWPJAKGK-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of synthesized heterocyclic compounds known for their diverse applications in materials science and pharmaceutical research. These compounds, including 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, are of interest due to their unique structural features and potential biological activities.

Synthesis Analysis

The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones typically involves multicomponent processes that are efficient and practical, allowing for the generation of libraries of diversified compounds. A notable approach involves a convenient procedure for obtaining functionalized compounds via ring-opening strategies, compatible with a wide range of substituents under mild conditions, facilitating the practical synthesis of these compounds with broad substituent diversity (Vydzhak et al., 2021).

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various analytical techniques, including X-ray diffraction studies. These studies confirm the expected structures and provide detailed insights into the molecular geometry, optimizing parameters for electronic spectra, and understanding the electrophilic and nucleophilic interactions on the molecule surface (Prasad et al., 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including recyclization and thermolysis, leading to the formation of structurally diverse derivatives with potential biological activities. Recyclization reactions, for example, involve interactions with thiourea, leading to the formation of compounds with a thiazole ring, indicative of the versatility of these compounds in synthetic chemistry (Dmitriev et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are crucial for the practical application of these compounds. Studies have shown that compounds within this class exhibit high solubility in common organic solvents and demonstrate significant thermal stability, making them suitable for various applications, including electronic devices (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and potential as inhibitors or reactants in various chemical reactions, are of significant interest. Some derivatives have been explored for their inhibitory activities against specific enzymes or for their role in cycloaddition reactions, highlighting the versatility and potential utility of these compounds in medicinal chemistry and materials science (Rooney et al., 1983).

properties

IUPAC Name

1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-15(2)10-12-30-17-7-5-6-16(14-17)21-20-22(28)18-8-3-4-9-19(18)31-23(20)24(29)27(21)25-26-11-13-32-25/h3-9,11,13-15,21H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGZFLFWPJAKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
Reactant of Route 2
1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
Reactant of Route 3
1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
Reactant of Route 4
1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
Reactant of Route 5
1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
Reactant of Route 6
1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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